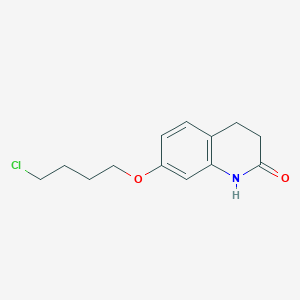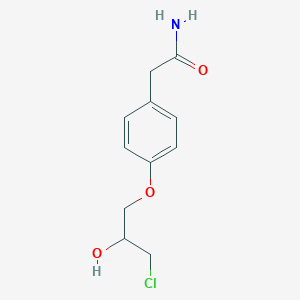
2-(4-(3-Chlor-2-hydroxypropoxy)phenyl)acetamid
Übersicht
Beschreibung
“2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is a compound related to Atenolol . It has the molecular formula C11H14ClNO3 .
Synthesis Analysis
The synthesis of enantiopure intermediates of this compound from the corresponding racemic alcohol has been achieved through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) showed maximum enantioselectivity in the transesterification of the racemic alcohol using vinyl acetate as the acyl donor .Molecular Structure Analysis
The molecular structure of “2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is represented by the formula C11H14ClNO3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, N-alkylation of the (S)-alcohol with isopropylamine affords the (S)-atenolol, and the ®-acetate is chemically hydrolyzed to the corresponding alcohol and further converted to the ®-atenolol via N-alkylation of the ®-alcohol with isopropylamine .Wissenschaftliche Forschungsanwendungen
Carteolol-Zwischenprodukt-Synthese
Eine weitere Anwendung ist die Synthese von Carteolol, einem nicht-selektiven β-Blocker, der Atenolol ähnelt. Die Verbindung dient als Baustein für die Herstellung enantiomerenreiner Carteolol-Derivate, die für die Produktion des Medikaments mit hoher Enantioselektivität wichtig sind .
Weitere Forschungsanwendungen
Während die Suchergebnisse spezifische Anwendungen im Zusammenhang mit der pharmazeutischen Synthese und enzymatischen Auflösung lieferten, könnten weitere Forschungen zusätzliche einzigartige Anwendungen in anderen Bereichen wie Materialwissenschaften, Chemieingenieurwesen oder Biochemie aufdecken.
Für detailliertere Informationen zu jeder Anwendung oder um zusätzliche Anwendungen zu untersuchen, wären weitere Forschungsarbeiten erforderlich.
Lipase-katalysierte Grüne Synthese von enantiomerenreinem Atenolol Lipase-katalysierte Synthese von Carteolol
Zukünftige Richtungen
The compound has been used in the synthesis of enantiopure atenolol, a β1-blocker . The use of ionic liquids to solve the solubility-related problems of the drug intermediates has made this process greener and more efficient compared to previously reported methods . This suggests potential future directions in the field of green chemistry and drug synthesis.
Wirkmechanismus
Target of Action
It is synthesized as an intermediate in the production of atenolol , a β1-blocker . Therefore, it can be inferred that the compound may interact with β1-adrenergic receptors, which play a crucial role in regulating heart rate and contractility.
Mode of Action
Given its role as an intermediate in the synthesis of atenolol , it is plausible that it may interact with its targets in a similar manner to Atenolol. Atenolol acts by blocking β1-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and contractility .
Biochemical Pathways
The compound is synthesized from the corresponding racemic alcohol through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) shows maximum enantioselectivity in the transesterification of the racemic alcohol . The reactions afford the (S)-alcohol along with the ®-acetate . This process is part of the green synthesis of enantiopure Atenolol .
Pharmacokinetics
As an intermediate in the synthesis of atenolol , its pharmacokinetic properties may be similar to those of Atenolol. Atenolol is known for its high polarity, which affects its absorption, distribution, metabolism, and excretion .
Result of Action
As an intermediate in the synthesis of atenolol , it may contribute to the therapeutic effects of Atenolol, which include reduced heart rate and contractility .
Action Environment
The use of ionic liquids in the synthesis process of atenolol has been noted to solve solubility-related problems of the drug intermediates, making the process greener and more efficient .
Biochemische Analyse
Biochemical Properties
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of enantiopure atenolol, a β1-blocker. The compound is synthesized through an enzymatic kinetic resolution approach using lipases such as Candida antarctica lipase-A (CLEA). This enzyme shows maximum enantioselectivity in the transesterification of the racemic alcohol, resulting in the formation of enantiopure intermediates ®- and (S)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide . The interactions between 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide and the lipase enzyme are critical for the synthesis process, as the enzyme catalyzes the reaction with high specificity and efficiency.
Cellular Effects
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is mediated through its interactions with specific enzymes and proteins within the cells. For example, the enzymatic resolution of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide leads to the production of enantiopure atenolol, which can modulate β1-adrenergic receptors, thereby influencing cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its binding interactions with enzymes and other biomolecules. The compound acts as a substrate for lipase enzymes, which catalyze its conversion into enantiopure intermediates. This process involves the formation of enzyme-substrate complexes, where the enzyme’s active site binds to the compound, facilitating the transesterification reaction. The resulting enantiopure intermediates can then undergo further chemical modifications to produce atenolol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the enzymatic resolution process can achieve high enantioselectivity and conversion rates within a specific time frame. Prolonged exposure to certain conditions may lead to the degradation of the compound, affecting its efficacy and the overall outcome of the biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide in animal models vary with different dosages. At optimal dosages, the compound can effectively participate in biochemical reactions, leading to the desired outcomes. At higher doses, there may be toxic or adverse effects. It is crucial to determine the appropriate dosage to minimize any potential negative impacts while maximizing the compound’s efficacy .
Metabolic Pathways
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is involved in metabolic pathways related to the synthesis of atenolol. The compound interacts with enzymes such as lipases, which catalyze its conversion into enantiopure intermediates. These intermediates can then undergo further chemical modifications to produce atenolol. The metabolic pathways involving 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide are essential for the efficient synthesis of enantiopure atenolol .
Transport and Distribution
The transport and distribution of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is essential for its activity and function in various biochemical reactions .
Eigenschaften
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMSHFNOSFLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341349 | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115538-83-5 | |
| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioselective synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide important for atenolol production?
A1: Atenolol, like many pharmaceuticals, is chiral, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. In the case of atenolol, the (S)-enantiomer is significantly more potent as a β1-blocker than the (R)-enantiomer. [] Therefore, developing methods to produce the desired (S)-enantiomer of atenolol, or its intermediates like 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, is crucial for maximizing efficacy and potentially reducing side effects.
Q2: How does the research presented offer a "greener" synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide?
A2: The research highlights two key aspects that contribute to a greener synthesis:
- Enzymatic Kinetic Resolution: Utilizing Candida antarctica lipase A (CLEA) for enantioselective transesterification offers several advantages over traditional chemical methods. Enzymes are highly specific catalysts, often leading to fewer byproducts and waste. []
- Ionic Liquids: The researchers employed ionic liquids to address solubility issues commonly encountered with drug intermediates. Ionic liquids can be designed with specific properties and are considered greener alternatives to traditional organic solvents due to their low volatility and potential for recyclability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



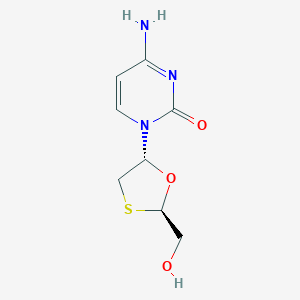


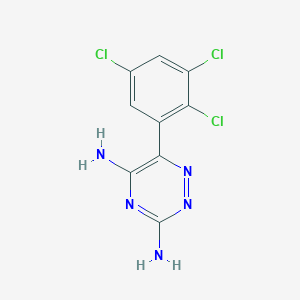



![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

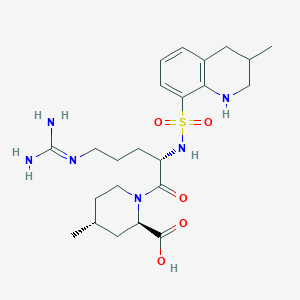


![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
